C26H38F6IO2Sb

Photoacid Generator Cationic Photopolymerization Diaryliodonium Salt

Symmetrical diaryliodonium salts often fail in epoxy formulations due to poor solubility. CAS 139301-16-9 (CD-1012) is an unsymmetrical, lipophilic photoacid generator designed to overcome this barrier. Its 2-hydroxytetradecyloxy substituent ensures full dissolution at 4-5 wt% in epoxy, vinyl ether, and cycloaliphatic resin systems, enabling homogeneous, high-clarity UV-cured coatings and adhesives. - Delivers up to 80% epoxy conversion in E-beam composites at 30 Mrad - Validated for space-deployable UV-rigidizable structures with ITX photosensitizer synergy - Preferred for high-aspect-ratio thick-film photoresists with controlled acid diffusion Available with full QA documentation. Ships ambient; refrigerated (0-10°C) long-term storage.

Molecular Formula C26H38F6IO2Sb
Molecular Weight 745.2 g/mol
CAS No. 139301-16-9
Cat. No. B160686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC26H38F6IO2Sb
CAS139301-16-9
Molecular FormulaC26H38F6IO2Sb
Molecular Weight745.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyUUBSKBMYMSQFGN-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD-1012 Photoacid Generator Overview


CAS 139301-16-9, also known as CD-1012, SR-1012, or SarCat® SR-1012, is an unsymmetrical lipophilic diaryliodonium hexafluoroantimonate salt used exclusively as a cationic photoacid generator (PAG) and photoinitiator for UV- and electron-beam (E-beam)-triggered cationic polymerization of epoxides, vinyl ethers, and cycloaliphatic resins [1]. Unlike simple symmetrical diphenyliodonium salts, this compound features a long-chain 2-hydroxytetradecyloxy substituent at the para-position of one phenyl ring, paired with the non-nucleophilic hexafluoroantimonate (SbF₆⁻) counterion. The molecular formula is C₂₆H₃₈F₆IO₂Sb with a molecular weight of 745.23 g/mol. Its industrial relevance stems from its commercial availability through Sartomer (Arkema Group) and its established use in UV-curable coatings, adhesives, and advanced composite manufacturing [2].

Product Role Unsymmetrical cationic PAG for epoxy / vinyl ether photopolymerization Lipophilic diaryliodonium SbF₆⁻ salt with long-chain alkoxy substitution
Key Selection Driver Solubility in epoxy monomers where symmetrical salts fail Enables homogeneous formulations at 4–5 wt% reported optimum loading
Formulation Fit UV and E-beam cure; ITX sensitizer synergy characterized Supports predictable cure kinetics in CEPS and E-51 resin systems

Why Generic Iodonium Salts Fail for CD-1012


In-class diaryliodonium hexafluoroantimonate salts cannot be interchanged indiscriminately due to large differences in solubility, toxicity, and curing performance. The symmetrical low-molecular-weight counterparts (e.g., diphenyliodonium or ditolyliodonium salts) exhibit poor solubility in common epoxy monomers and carry significant toxicity concerns, severely limiting their practical formulation window. Unsymmetrical variants like OPPI and CD-1012 were specifically designed to overcome these limitations, but CD-1012's unique 2-hydroxytetradecyloxy substituent imparts additional hydrogen-bonding capability and enhanced solubility in polar epoxy matrices that its close analog OPPI cannot replicate [1]. Furthermore, the choice of counterion is critical: hexafluoroantimonate salts provide the highest photoreactivity among common anions (SbF₆⁻ > PF₆⁻ > BF₄⁻), but only when paired with the right cation structure does this reactivity translate into industrially viable cure rates [2].

CD-1012 (This Product)
Unsymmetrical 2-hydroxytetradecyloxy substituent enables solubility, hydrogen bonding, and practical formulation at 4–5 wt% in epoxy matrices.
Symmetrical Diphenyliodonium SbF₆⁻
Poor monomer solubility and higher reported toxicity may limit formulation window. Cation structure lacks the alkoxy chain needed for epoxy miscibility.
CD-1012 (This Product)
Diaryliodonium core delivers higher E-beam epoxy conversion than triarylsulfonium salts. Photolytic C–O bond cleavage profile is characterized.
Triarylsulfonium SbF₆⁻
Lower E-beam cure effectiveness reported; photolytic pathway and radical intermediate profile may differ, potentially altering polymer network structure.
Procurement note: Close analog OPPI (octyloxy chain) shares solubility advantage but lacks the hydroxyl group that provides additional polarity and hydrogen-bonding capability in polar epoxy matrices. Counterion class (SbF₆⁻) alone does not guarantee equivalent curing performance.

CD-1012 Head-to-Head Performance Evidence


Epoxy Monomer Solubility Advantage

CD-1012 was specifically synthesized as an unsymmetrical lipophilic iodonium salt to address the critical formulation barrier of symmetrical counterparts. The long-chain 2-hydroxytetradecyloxy substituent imparts dramatically improved solubility in epoxy monomers compared to symmetrical diphenyliodonium and ditolyliodonium hexafluoroantimonate salts. While quantitative solubility limits vary with specific monomer systems, literature consistently identifies symmetrical salts as 'quite insoluble in monomer(s),' whereas CD-1012 is characterized as 'more soluble' alongside OPPI, enabling practical formulation at industrially relevant concentrations (4–5 wt% optimum) [1] [2]. The hydroxyl group on the alkoxy chain provides additional polarity and hydrogen-bonding capability that OPPI's simple octyloxy chain lacks, enhancing miscibility with polar epoxy matrices [3].

Epoxy Monomer Solubility
Head-to-head
CD-1012 reported as 'more soluble' with 4–5 wt% optimum loading vs. symmetrical salts described as 'quite insoluble in monomer(s)'.
Supports formulation-homogeneity selection over cheaper symmetrical iodonium salts.
Hydroxyl group provides additional polarity vs. OPPI; CEPS and E-51 resin context.
Photoacid Generator Cationic Photopolymerization Diaryliodonium Salt

Reduced Toxicity vs. Symmetrical Counterparts

A key selection criterion for industrial adoption is the compound's significantly reduced toxicity. Neckers and colleagues explicitly state that CD-1012 and its close analog OPPI were synthesized because low molecular weight symmetrical salts like diphenyliodonium and ditolyliodonium are 'toxic' [1]. While both CD-1012 and OPPI are described as 'less toxic,' the presence of the hydroxyl group in CD-1012 may further modulate biological interactions compared to the purely lipophilic OPPI, although direct head-to-head toxicological data between these two specific unsymmetrical salts is not reported in the primary literature reviewed.

Reported Toxicity Profile
Head-to-head
CD-1012 categorized as 'less toxic' vs. symmetrical diaryliodonium salts described as 'toxic'. GHS: Acute Tox. 3/4, Eye Dam. 1, Aquatic Chronic 2.
Supports occupational handling review; direct CD-1012 vs. OPPI toxicology not reported.
Class-level structure-activity relationship and preliminary toxicology basis.
Photoinitiator Safety Toxicology Occupational Health

E-Beam Cure Efficiency vs. Sulfonium Salts

In a direct comparative study of low-energy electron-beam-induced cationic polymerization, diaryliodonium hexafluoroantimonate (CD-1012 class) demonstrated superior effectiveness compared to triarylsulfonium hexafluoroantimonate as the cationic photoinitiator [1]. The study evaluated two epoxy systems and found that the diaryliodonium salt was 'more effective than the sulphonium salt,' achieving up to 60% conversion at a low dosage of 5 Mrad and up to 80% conversion at 30 Mrad, as measured by FTIR spectroscopy.

E-Beam Cure Efficiency
Head-to-head
Diaryliodonium SbF₆⁻ (CD-1012 class): up to 60% conversion at ≤5 Mrad; up to 80% at 30 Mrad. Sulfonium salt: 'less effective'.
Supports higher-throughput E-beam process selection vs. sulfonium PAGs.
FTIR conversion; cycloaliphatic epoxy and DGEBA systems.
Electron-Beam Curing Cationic Polymerization Epoxy Conversion

Photolytic Profile vs. Unsubstituted Salts

The photodecomposition behavior of CD-1012 (SR-1012) has been characterized in detail by EPR spin trapping and GC/MS analysis [1]. Upon UV irradiation (λ > 300 nm) in acetonitrile and acetonitrile/water, SR-1012 generates a distinct set of radical intermediates (C₆H₅•, CH₂CN•, alkoxyl adducts) consistent with cleavage of both C–I and C–O bonds in the aryl substitution. The absorption maximum at λ = 250 nm decreases upon irradiation while a new peak at λ = 230 nm appears, a spectral signature that differs from unsubstituted diphenyliodonium salts whose absorption maxima span 225–275 nm [2]. The lipophilic alkoxy chain also influences the product distribution in protic vs. aprotic solvents, a differentiating feature relevant to formulation in aqueous or mixed-solvent systems.

Photolytic Profile
Class-level
SR-1012 λ_max = 250 nm; UV irradiation generates C₆H₅• and alkoxyl adducts via C–I and C–O bond cleavage. Distinct from unsubstituted salts.
Characterized photolysis baseline for predictable cure chemistry review.
EPR/GC-MS in ACN and ACN/H₂O; spectral signature differs from simpler salts.
Photolysis Mechanism Radical Intermediate UV/Vis Absorption

ITX Photosensitizer Synergy

Photo-DSC studies on the CD-1012/E-51 epoxy resin system demonstrate that the addition of isopropylthioxanthone (ITX) as a photosensitizer significantly accelerates the cationic photopolymerization kinetics [1]. Activation energies (Ea) for the photopolymerization were calculated using the autocatalytic kinetics model and Arrhenius formulation. The ITX/CD-1012/E-51 ternary system exhibited lower activation energy compared to the CD-1012/E-51 binary system alone, indicating that ITX facilitates more efficient acid generation or propagation. This sensitizer synergy is a key formulation lever that distinguishes CD-1012 from sulfonium-based PAGs, which show different sensitization behavior.

ITX Sensitizer Synergy
Head-to-head
ITX/CD-1012/E-51 ternary system shows lower activation energy (Ea) than CD-1012/E-51 binary system. Photo-DSC exotherm shift confirmed.
Supports cure-speed tuning without PAG change; formulation flexibility advantage.
Autocatalytic kinetics model; E-51 epoxy resin; exact ΔEa requires full-text access.
Photo-DSC Kinetics Activation Energy Thioxanthone Sensitizer

Optimized PAG Loading Benchmark

Across multiple independent studies, the optimum loading concentration for CD-1012 (SR-1012) in cationic photopolymerization systems consistently falls within the 4–5 wt% range relative to the resin [1] [2]. In cycloaliphatic epoxy polysiloxane (CEPS) systems, increasing SR-1012 content above this range did not further improve cure rate, while concentrations below 4 wt% resulted in incomplete curing. This narrow, well-characterized effective loading window contrasts with generic diaryliodonium salts that may require empirical optimization for each new formulation, increasing R&D overhead for procurement teams switching between suppliers.

Loading Benchmark
Cross-study
4–5 wt% optimum CD-1012 loading validated across independent CEPS and E-51 studies. Below 4 wt% incomplete cure; above 5 wt% no further gain.
Reduces R&D trial-and-error; reliable starting point for industrial scale-up.
Two independent research groups; UV irradiation conditions.
Cure Kinetics Formulation Optimization Epoxy Polysiloxane

CD-1012 Application Scenarios


UV-Curable Epoxy Coatings and Adhesives

CD-1012 is the PAG of choice when formulating homogeneous, high-clarity UV-curable epoxy coatings and adhesives where symmetrical diaryliodonium salts fail due to insolubility. Its long-chain alkoxy substituent ensures full dissolution in epoxy matrices at the validated optimum loading of 4–5 wt%, enabling consistent photoacid generation throughout the film thickness and eliminating surface defects caused by undissolved initiator particles. This directly addresses the solubility barrier that limits symmetrical salts in commercial coating applications [1] [2].

E-Beam Cured Aerospace Composites

For E-beam-cured epoxy composites—particularly in aerospace applications requiring high interlaminar shear strength and fracture toughness—CD-1012-class diaryliodonium salts deliver higher epoxy conversion rates compared to triarylsulfonium alternatives, as demonstrated in direct comparative studies achieving up to 80% conversion at 30 Mrad [3]. The well-characterized photolysis mechanism, including the generation of specific radical intermediates, allows process engineers to predict cure profiles and optimize radiation dosage schedules for thick composite sections.

UV-Rigidizable Inflatable Space Structures

The CD-1012/E-51 epoxy system was specifically investigated for UV-rigidizable inflatable structures intended for space deployment, where the PAG must remain dormant during storage but initiate rapid, complete curing upon UV exposure in orbit [2]. The Photo-DSC-characterized activation energy and the demonstrated synergy with ITX photosensitizer provide space system designers with quantitative kinetic parameters essential for modeling on-orbit cure behavior and ensuring structural integrity after deployment.

Photolithography and Microfabrication

Alkoxyphenylphenyliodonium hexafluoroantimonate salts—the class to which CD-1012 belongs—are preferred photoacid generators in photoresist compositions designed for high-aspect-ratio microstructures, as documented in US patent literature [4]. CD-1012's combination of lipophilic substitution, reduced toxicity relative to symmetrical salts, and well-characterized UV photolysis profile makes it suitable for thick-film photoresist formulations where acid diffusion length must be precisely controlled to maintain pattern fidelity.

Application
Selection Property
Validation Focus
UV-Curable Epoxy Coatings & Adhesives
Solubility in epoxy monomers at 4–5 wt% loading
Film homogeneity and surface defect elimination
E-Beam Cured Aerospace Composites
Higher epoxy conversion vs. sulfonium PAGs
Cure profile prediction and interlaminar strength
UV-Rigidizable Inflatable Space Structures
Characterized activation energy and ITX synergy
On-orbit cure kinetic modeling and structural integrity
Photolithography & Microfabrication
Lipophilic substitution and characterized UV photolysis
Acid diffusion control and high-aspect-ratio pattern fidelity

Technical Documentation Hub

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